molecular formula C12H14ClNO2 B14022615 (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

Cat. No.: B14022615
M. Wt: 239.70 g/mol
InChI Key: ZGOVTGCSMYXJFQ-KCJUWKMLSA-N
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Description

(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a chiral morpholine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds with the morpholine scaffold and similar structural features, such as a chlorobenzyl group, are frequently investigated for their potential to interact with biologically relevant enzymes and receptors . Specifically, research into morpholine and related heterocyclic compounds has highlighted their application as key intermediates and active scaffolds in developing therapeutics for a range of conditions . For instance, certain substituted morpholine derivatives have been explored for their activity as dopamine agonists targeting the central nervous system , while other complex molecules featuring morpholine-like structures and chlorobenzyl groups are being studied as potent inhibitors of human chitinases . Chitinase inhibitors represent a promising area of research for treating inflammatory and fibrotic diseases, asthma, and cancer . The defined stereochemistry at the 2 and 5 positions of the morpholine ring is a critical structural aspect, as the optical purity of a compound can significantly influence its binding affinity and specificity toward biological targets . This makes (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one a valuable chemical entity for probing structure-activity relationships (SAR), designing novel bioactive molecules, and developing targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2R,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one

InChI

InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11+/m1/s1

InChI Key

ZGOVTGCSMYXJFQ-KCJUWKMLSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](CO1)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Piperidine-Morpholine Intermediates and Reductive Amination (WO2021059220A1, TW202126644A)

This approach, described in recent patents, involves a multi-step synthesis:

  • Step 1: Reductive amination of 4-chlorobenzyl-substituted ketones with N-(tert-butoxycarbonyl)-4-piperidone to form tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (Formula 4). Sodium cyanoborohydride is used as a reducing agent with zinc chloride as an additive in methanol at ambient temperature.

  • Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group using hydrogen chloride in ethyl acetate yields (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride (Formula 5).

  • Step 3: Reaction of Formula 5 with dimethyl N-cyanodithioiminocarbonate in acetonitrile in the presence of potassium carbonate forms an intermediate (likely (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate).

  • Step 4: Treatment with hydrazine monohydrate and reflux leads to ring closure and formation of the target compound. The crude product is purified by silica gel column chromatography and precipitation.

This method emphasizes scalability and pharmaceutical suitability by avoiding excessive chromatographic steps and controlling residual hydrazine, a carcinogen. The process is stereoselective, yielding the (2S,5S) isomer, which corresponds to the desired stereochemistry when considering the morpholine ring configuration.

Morpholin-3-one Ring Formation via Oxazolidinone Intermediates (RU2383540C2)

Another synthetic route involves:

  • Starting from 4-(4-aminophenyl)-3-morpholinone and 5-chlorothiophene-2-carbonyl chloride.

  • Formation of intermediates such as 2-((2R)-2-hydroxy-3-[4-(3-oxo-4-morpholinyl)phenyl]amino)propyl derivatives.

  • Reaction with phosgene or phosgene equivalents to form 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide.

  • Subsequent recrystallization yields the morpholinone derivative.

This method uses oxazolidinone intermediates to control stereochemistry and ring closure. Solvents include ethers, alcohols, ketones, or water with inorganic bases.

Synthesis via Chiral Amines and Cyclization (Journal Article, Sci-Hub PDF)

A reported laboratory synthesis involves:

  • Starting from chiral amine precursors and 4-chlorobenzyl derivatives.

  • Use of tetrahydrofuran (THF) as solvent.

  • Sodium-based reagents to facilitate ring closure to morpholin-3-one.

  • Purification by chromatography.

This method is suitable for small-scale synthesis and research purposes, emphasizing stereochemical purity.

Comparative Data Table of Preparation Methods

Method Source Key Steps Stereochemistry Control Purification Techniques Scale Suitability Notes
WO2021059220A1 / TW202126644A Reductive amination → Boc deprotection → thioimidate formation → hydrazine cyclization Use of chiral starting materials; stereoselective reductive amination Column chromatography, precipitation Suitable for industrial scale Avoids multiple chromatographies; controls carcinogenic hydrazine residues
RU2383540C2 Oxazolidinone intermediate formation → phosgene cyclization → recrystallization Stereocontrol via oxazolidinone intermediates Recrystallization Moderate scale Uses phosgene; solvent choice critical
Academic synthesis (Sci-Hub) Chiral amine + 4-chlorobenzyl derivative → THF solvent → sodium reagents → chromatography Chiral precursors; lab-scale stereocontrol Chromatography Small scale Suitable for research; less scalable

Detailed Research Findings and Notes

  • Stereochemistry: The (2R,5S) configuration is critical for biological activity. Methods rely on chiral starting materials or stereoselective steps such as reductive amination or oxazolidinone intermediates.

  • Reagents: Sodium cyanoborohydride and zinc chloride are effective for reductive amination under mild conditions. Phosgene or equivalents are used for ring closure but require careful handling.

  • Purification: Industrial methods aim to minimize chromatographic steps due to cost and scalability. Precipitation and recrystallization are preferred.

  • Safety: Hydrazine use is carefully controlled due to its carcinogenicity. Residual hydrazine levels must be monitored in final products.

  • Solvents: Methanol, acetonitrile, ethyl acetate, THF, and acetone are commonly used, chosen based on solubility and reaction compatibility.

  • Yields: Patent RU2383540C2 reports yields up to 98.7% for intermediate crude products before purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Morpholinone and Oxazolidinone Families

The compound is compared to morpholinones and oxazolidinones with overlapping substituents or pharmacophores. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name & CAS Molecular Formula Ring Type Key Substituents Molecular Weight Key Features Source
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one (167010-30-2) C₁₃H₁₄ClNO₂ Morpholinone 4-Chlorobenzyl (C₇H₆Cl), Methyl (CH₃) 251.71 g/mol Chiral centers at C2 (R) and C5 (S); high stereochemical specificity
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (496031-57-3) C₁₄H₁₇ClFN₂O₃ Oxazolidinone Chloromethyl (CH₂Cl), 3-Fluoro-4-morpholinylphenyl 330.75 g/mol Fluorine enhances electronegativity; morpholinyl improves solubility
(2S,5R,6S)-2-benzyl-5,6-bis(4-chlorophenyl)-4-methylmorpholin-3-one (Identifier: 1MQ) C₂₄H₂₀Cl₂NO₂ Morpholinone Benzyl (C₇H₇), Bis(4-chlorophenyl), Methyl 433.33 g/mol Increased lipophilicity due to dual chlorophenyl groups
(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (898543-06-1) C₁₄H₁₇ClFN₂O₃ Oxazolidinone Chloromethyl, 3-Fluoro-4-morpholinylphenyl 330.75 g/mol Structural isomer of 496031-57-3; R-configuration at C5

Key Comparative Insights

Ring System Differences
  • Morpholinone vs. Oxazolidinones (e.g., 496031-57-3) are established antimicrobial agents (e.g., linezolid), whereas morpholinones are less explored but show promise in CNS targets .
Substituent Effects
  • Halogenated Groups :

    • The 4-chlorobenzyl group in the target compound increases lipophilicity (logP ~2.8 estimated), similar to the bis(4-chlorophenyl) groups in 1MQ (logP ~5.2). This may enhance blood-brain barrier penetration but reduce solubility .
    • Fluorine in 496031-57-3 improves metabolic stability and bioavailability via reduced CYP450 interactions .
  • Morpholinyl vs. Benzyl Groups :

    • Morpholinyl substituents (e.g., in 496031-57-3) enhance water solubility, while benzyl groups (e.g., in 1MQ) prioritize lipophilicity .
Stereochemical Impact
  • The (2R,5S) configuration in the target compound contrasts with the (2S,5R,6S) stereochemistry in 1MQ, which may lead to divergent biological activities. For example, enantiomers of oxazolidinones often exhibit varying antibacterial potency .

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